1-[(4,4-Dimethylpiperidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane
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Overview
Description
1-[(4,4-Dimethylpiperidin-1-yl)methyl]-7-azabicyclo[221]heptane is a complex organic compound featuring a piperidine ring and a bicyclic heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,4-Dimethylpiperidin-1-yl)methyl]-7-azabicyclo[22One common method involves the epimerization-lactamization cascade reaction of functionalized 4-aminoproline methyl esters under basic conditions . The key factors for this reaction include the use of a strong base and an electron-withdrawing N-protective group in the substrates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, scaling up of reactions, and purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[(4,4-Dimethylpiperidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4,4-Dimethylpiperidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4,4-Dimethylpiperidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: Shares the bicyclic heptane structure but differs in the substitution pattern.
4-Aminoproline Methyl Esters: Precursors in the synthesis of the target compound.
Piperidine Derivatives: A broad class of compounds with similar piperidine rings.
Uniqueness
1-[(4,4-Dimethylpiperidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane is unique due to its combination of a piperidine ring and a bicyclic heptane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H26N2 |
---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
1-[(4,4-dimethylpiperidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C14H26N2/c1-13(2)7-9-16(10-8-13)11-14-5-3-12(15-14)4-6-14/h12,15H,3-11H2,1-2H3 |
InChI Key |
CVEBXWAUWLYJET-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CC23CCC(N2)CC3)C |
Origin of Product |
United States |
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